5-(4-Boc-aminophenyl)-2-chloronicotinic acid
Description
5-(4-Boc-aminophenyl)-2-chloronicotinic acid is an organic compound that features a nicotinic acid core substituted with a 2-chloro group and a 4-Boc-aminophenyl group The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis
Properties
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGSYGDWDFXZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Boc-aminophenyl)-2-chloronicotinic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.
Boc Protection: The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amine is coupled with 4-bromoaniline under palladium-catalyzed conditions to introduce the 4-aminophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Boc-aminophenyl)-2-chloronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with various functional groups replacing the chloro group.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
5-(4-Boc-aminophenyl)-2-chloronicotinic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-2-chloronicotinic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc group provides stability during synthesis and can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic Acid: Lacks the 4-Boc-aminophenyl group, making it less versatile in synthesis.
4-Boc-Aminophenylboronic Acid: Contains a boronic acid group instead of the nicotinic acid core, leading to different reactivity and applications.
Uniqueness
5-(4-Boc-aminophenyl)-2-chloronicotinic acid is unique due to the combination of the nicotinic acid core, the chloro substituent, and the Boc-protected amine. This combination allows for a wide range of chemical modifications and applications in various fields.
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